![molecular formula C16H18F2N2O2 B2683641 N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide CAS No. 1214075-63-4](/img/structure/B2683641.png)

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

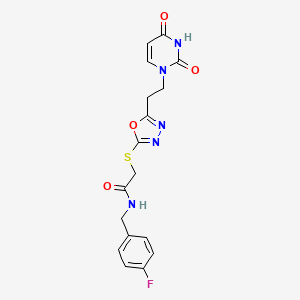

Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The difluoromethoxy group attached to the phenyl ring could potentially increase the compound’s stability and lipophilicity, which could enhance its ability to cross biological membranes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the prop-2-ynyl group, and the attachment of the difluoromethoxy group to the phenyl ring. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a degree of three-dimensionality to the molecule, while the prop-2-ynyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its stability and lipophilicity .Scientific Research Applications

SAR Studies on NF-kappaB and AP-1 Gene Expression Inhibitors

A study conducted by Palanki et al. (2000) delves into the structure-activity relationship (SAR) studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability by examining compounds for cell-based activity and gastrointestinal permeability. The findings highlight the critical role of specific substituents on the pyrimidine ring for maintaining activity and improving bioavailability, which is relevant for designing compounds with enhanced pharmacological profiles (Palanki et al., 2000).

Discovery of Selective and Orally Efficacious Met Kinase Inhibitors

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. The study showcases the importance of substituent variation for improving enzyme potency, aqueous solubility, and kinase selectivity, leading to the development of compounds with significant in vivo efficacy and favorable pharmacokinetic profiles. This research underscores the potential of structural modification in creating targeted therapies for cancer treatment (Schroeder et al., 2009).

Synthesis and Antibacterial Activity of Arylfluoronaphthyridine Derivatives

Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and evaluated their antibacterial activity. The derivatives, characterized by specific substituents on the naphthyridine ring, exhibited excellent in vitro potency and in vivo efficacy. This study provides insight into how structural features influence the antibacterial activity of compounds, which could be applicable in developing new antibacterial agents (Chu et al., 1986).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O2/c1-2-10-20-11-4-3-5-14(20)15(21)19-12-6-8-13(9-7-12)22-16(17)18/h1,6-9,14,16H,3-5,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNRTUYJKFEPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCC1C(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)

![2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B2683576.png)

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)